Ethyl 4-[(4-fluorophenyl)amino]-6,8-dimethylquinoline-3-carboxylate
Description
Ethyl 4-[(4-fluorophenyl)amino]-6,8-dimethylquinoline-3-carboxylate is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core, substituted with an ethyl ester group at the 3-position, a 4-fluorophenylamino group at the 4-position, and two methyl groups at the 6 and 8 positions. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various scientific research fields.
Properties
Molecular Formula |
C20H19FN2O2 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
ethyl 4-(4-fluoroanilino)-6,8-dimethylquinoline-3-carboxylate |
InChI |
InChI=1S/C20H19FN2O2/c1-4-25-20(24)17-11-22-18-13(3)9-12(2)10-16(18)19(17)23-15-7-5-14(21)6-8-15/h5-11H,4H2,1-3H3,(H,22,23) |
InChI Key |
LPILCPDGKQHAPT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC(=CC(=C2N=C1)C)C)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl 4-[(4-fluorophenyl)amino]-6,8-dimethylquinoline-3-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to obtain high-purity products suitable for research and commercial applications .
Chemical Reactions Analysis
Ethyl 4-[(4-fluorophenyl)amino]-6,8-dimethylquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with altered functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the quinoline core are replaced with other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .
Scientific Research Applications
Ethyl 4-[(4-fluorophenyl)amino]-6,8-dimethylquinoline-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is of interest in medicinal chemistry for its potential therapeutic properties.
Mechanism of Action
The mechanism of action of Ethyl 4-[(4-fluorophenyl)amino]-6,8-dimethylquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
The molecular targets and pathways involved in the compound’s action depend on its specific structure and functional groups. Detailed studies using techniques such as molecular docking, enzyme assays, and cellular assays are conducted to elucidate these mechanisms .
Comparison with Similar Compounds
Ethyl 4-[(4-fluorophenyl)amino]-6,8-dimethylquinoline-3-carboxylate can be compared with other similar compounds, such as:
Ethyl (4-fluorobenzoyl)acetate: This compound shares the 4-fluorophenyl group but has a different core structure and functional groups.
4-Fluorophenethylamine: This compound contains the 4-fluorophenyl group but lacks the quinoline core and other substituents present in this compound.
1-Ethynyl-4-fluorobenzene: This compound features the 4-fluorophenyl group but has an ethynyl group instead of the quinoline core.
The uniqueness of this compound lies in its specific combination of functional groups and the quinoline core, which imparts distinct chemical and biological properties compared to these similar compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
